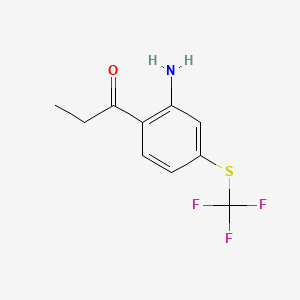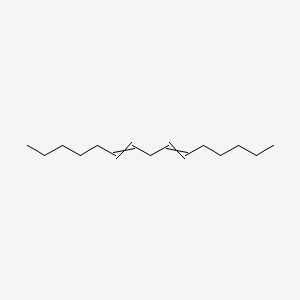![molecular formula C26H26O4 B14068306 Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- CAS No. 100678-04-4](/img/structure/B14068306.png)
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-: is an organic compound with the molecular formula C26H26O4 . This compound is characterized by the presence of two ethenyl groups and two methoxyphenoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- typically involves a multi-step process. One common method is through the nucleophilic aromatic substitution reaction . This involves the reaction of a benzene derivative with ethenyl and methoxyphenoxy groups under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and binding affinities.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenyl and methoxyphenoxy groups can participate in π-π stacking interactions and hydrogen bonding , influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
- Benzene, 1,4-dimethoxy-2-methyl-
- 1,4-Benzenedithiol, S,S’-dimethyl-
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene
Uniqueness: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is unique due to the presence of both ethenyl and methoxyphenoxy groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
100678-04-4 |
|---|---|
Molecular Formula |
C26H26O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-ethenyl-1-[[4-[(4-ethenyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-5-19-11-13-23(25(15-19)27-3)29-17-21-7-9-22(10-8-21)18-30-24-14-12-20(6-2)16-26(24)28-4/h5-16H,1-2,17-18H2,3-4H3 |
InChI Key |
ATZPIDJMIRDLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)




![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)




![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)


